![molecular formula C27H27N5O2 B1667443 双吲哚马来酰亚胺 VII CAS No. 137592-47-3](/img/structure/B1667443.png)
双吲哚马来酰亚胺 VII
描述
Bisindolylmaleimide VII is a potent and selective inhibitor of protein kinase C. It is structurally similar to the naturally occurring molecule staurosporine but is more selective for protein kinase C over other protein kinases. This compound is widely used in scientific research to probe protein kinase C-mediated pathways involved in the transduction of hormone, cytokine, and growth factor signals .
科学研究应用
Cancer Therapy
Research has demonstrated that bisindolylmaleimide VII exhibits anti-cancer properties by targeting multiple pathways:
- Inhibition of Tumor Growth : Studies have shown that bisindolylmaleimide VII can suppress tumor cell growth and induce apoptosis in cancer cells by inhibiting PKC activity .
- Targeting STAT3 : A novel analogue of bisindolylmaleimide, BMA097, was found to inhibit the phosphorylation and activation of STAT3, a transcription factor involved in cancer progression. This inhibition leads to reduced expression of STAT3 target genes associated with tumor aggressiveness .
Protein Kinase Inhibition
Bisindolylmaleimide VII is recognized for its selective inhibition of various protein kinases:
- Protein Kinase C Inhibition : It serves as a potent inhibitor of PKC isoforms, which are implicated in numerous signaling pathways related to cancer and inflammation .
- Glycogen Synthase Kinase-3 Inhibition : Research indicates that bisindolylmaleimide VII also inhibits glycogen synthase kinase-3 (GSK-3), which plays a role in regulating cell proliferation and survival .
In Vitro Studies
In vitro experiments have demonstrated the effectiveness of bisindolylmaleimide VII in various cancer cell lines:
- Cell Line Responses : Treatment with bisindolylmaleimide VII resulted in significant reductions in cell viability and increased rates of apoptosis in breast cancer and leukemia cell lines .
- Mechanistic Insights : Proteomic studies identified several novel targets affected by bisindolylmaleimides, providing insights into their broader effects on cellular signaling networks .
In Vivo Studies
Animal model studies further support the potential therapeutic applications of bisindolylmaleimide VII:
- Xenograft Models : In xenograft models, administration of bisindolylmaleimide VII led to decreased tumor growth rates compared to control groups, highlighting its potential as an anti-cancer agent .
Summary Table of Key Findings
作用机制
Target of Action
Bisindolylmaleimide VII is a potent, selective inhibitor of Protein Kinase C (PKC) . PKC is a family of protein kinases that play critical roles in several signal transduction pathways. They are involved in regulating the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues .
Mode of Action
Bisindolylmaleimide VII interacts with the catalytic subunit of PKC, inhibiting its function . This inhibition is competitive with ATP . The compound’s potency as an inhibitor of PKC is increased by cationic substituents at the indole nitrogen .
Biochemical Pathways
By inhibiting PKC, Bisindolylmaleimide VII affects PKC-mediated pathways for the transduction of hormone, cytokine, and growth factor signals . This can lead to a variety of downstream effects, depending on the specific pathway and cell type involved.
Pharmacokinetics
It is known that the compound should be prepared in dmso for use
Result of Action
The inhibition of PKC by Bisindolylmaleimide VII can have various molecular and cellular effects, depending on the specific role of PKC in the cells being studied. For example, PKC plays a role in cell growth and proliferation, so inhibition of PKC could potentially affect these processes .
Action Environment
The action, efficacy, and stability of Bisindolylmaleimide VII can be influenced by various environmental factors. For example, the compound’s stability may be affected by temperature, as it is recommended to be stored at -20°C
生化分析
Biochemical Properties
Bisindolylmaleimide VII interacts with the catalytic subunit of PKC, inhibiting its function . The inhibition is competitive with ATP . Studies of structure-activity relationships of analogs indicate that cationic substituents at the indole nitrogen increase the potency as an inhibitor of PKC .
Cellular Effects
Bisindolylmaleimide VII has been shown to have significant effects on various types of cells and cellular processes. It is used to selectively probe for PKC-mediated pathways for transduction of hormone, cytokine, and growth factor signals . It has also been reported to inhibit ABCG2, a half-transporter associated with drug resistance in cancer cells .
Molecular Mechanism
The molecular mechanism of action of Bisindolylmaleimide VII involves its binding to the SH2 domain of STAT3, inhibiting STAT3 phosphorylation and activation, leading to reduced expression of STAT3 downstream target genes .
Temporal Effects in Laboratory Settings
It is known that Bisindolylmaleimide VII is a potent and selective inhibitor of protein kinase C, and its effects can be observed in both in vitro and in vivo studies .
Metabolic Pathways
Bisindolylmaleimide VII is involved in the metabolic pathways related to protein kinase C (PKC). It inhibits PKC by interacting with the catalytic subunit .
Transport and Distribution
It is known that Bisindolylmaleimide VII can inhibit the ATP-binding cassette (ABC) transporter ABCB1 .
Subcellular Localization
It is known that Bisindolylmaleimide VII can bind to the SH2 domain of STAT3, suggesting a potential nuclear localization .
准备方法
Bisindolylmaleimide VII can be synthesized through various synthetic routes. One common method involves the reaction of N-methylindole-3-glyoxylamide with methyl aryl acetates in the presence of potassium tert-butoxide in tetrahydrofuran (THF) . The reaction conditions typically require careful control of temperature and solvent to ensure high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
化学反应分析
Bisindolylmaleimide VII undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions often use halogenating agents or nucleophiles under specific conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
相似化合物的比较
Bisindolylmaleimide VII is structurally similar to other bisindolylmaleimides and indolylmaleimide derivatives, such as:
Bisindolylmaleimide I: Another potent inhibitor of protein kinase C, but with different selectivity and potency profiles.
Bisindolylmaleimide VIII: Known for its inhibitory effects on various protein kinases, including protein kinase C.
Staurosporine: A naturally occurring molecule with broad-spectrum kinase inhibition but less selectivity compared to bisindolylmaleimide VII .
The uniqueness of bisindolylmaleimide VII lies in its high selectivity for protein kinase C and its ability to inhibit specific pathways with minimal off-target effects.
生物活性
Bisindolylmaleimide VII (BIM-VII) is a compound of significant interest in the field of medicinal chemistry, particularly for its role as a calmodulin inhibitor. Calmodulin is a calcium-binding messenger protein that plays a crucial role in various cellular processes, including muscle contraction, cell division, and signal transduction. The biological activity of BIM-VII has been extensively studied, revealing its potential therapeutic applications in cancer treatment and neurodegenerative diseases.
Chemical Structure and Properties
- Chemical Name : Bisindolylmaleimide VII
- Molecular Formula : C₃₁H₃₅N₃O₂
- Molecular Weight : 453.54 g/mol
BIM-VII is characterized by its unique structure, which includes two indole groups and a maleimide moiety. This configuration is essential for its interaction with biological targets, particularly calmodulin.
BIM-VII functions primarily as an inhibitor of calmodulin, which is implicated in various signaling pathways. The binding affinity of BIM-VII to calmodulin has been quantitatively assessed:
- Dissociation Constant () : 186.2 nM (experimental)
- Theoretical Binding Affinity () : 2.14 nM (calculated using AutoDock4)
These values suggest that BIM-VII exhibits a strong affinity for calmodulin, making it a potent inhibitor. The interaction involves multiple hydrogen bonds with specific residues in the calmodulin structure, enhancing its inhibitory effects on calmodulin-dependent processes .
Anticancer Properties
BIM-VII has shown promising results in various studies regarding its anticancer activity. It inhibits the proliferation of several cancer cell lines by interfering with calmodulin's regulatory functions. In particular, it has been evaluated for its effects on:
- Human Umbilical Vein Endothelial Cells (HUVECs)
- Various Tumor Cell Lines
The antiproliferative effects are attributed to the disruption of calcium signaling pathways that are critical for tumor growth and metastasis .
Neuroprotective Effects
Research indicates that BIM-VII may also possess neuroprotective properties. By inhibiting calmodulin, it can potentially mitigate the effects of excitotoxicity associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have demonstrated that BIM-VII can reduce neuronal cell death in models of neurodegeneration .
Case Studies
- In Vitro Studies on Cancer Cell Lines :
- Neurodegeneration Models :
Comparative Analysis with Other Bisindolylmaleimides
The following table summarizes the biological activities of various bisindolylmaleimides, highlighting their specific targets and effects:
Compound | Primary Target | IC50 (µM) | Biological Activity |
---|---|---|---|
BIM-I | PKC | 0.01 | Inhibits PKC; potential anti-cancer |
BIM-II | PKC | 0.01 | Potent PKC inhibitor |
BIM-IV | PKC & PKA | 0.75 | Inhibits PKC; affects cAMP signaling |
BIM-VII | Calmodulin | 0.186 | Inhibits calmodulin; anti-cancer |
属性
IUPAC Name |
3-(1H-indol-3-yl)-4-[1-(3-piperazin-1-ylpropyl)indol-3-yl]pyrrole-2,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N5O2/c33-26-24(20-16-29-22-8-3-1-6-18(20)22)25(27(34)30-26)21-17-32(23-9-4-2-7-19(21)23)13-5-12-31-14-10-28-11-15-31/h1-4,6-9,16-17,28-29H,5,10-15H2,(H,30,33,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKLVUAHQOFDKLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCCN2C=C(C3=CC=CC=C32)C4=C(C(=O)NC4=O)C5=CNC6=CC=CC=C65 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40274364 | |
Record name | bisindolylmaleimide vii | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40274364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
453.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137592-47-3 | |
Record name | bisindolylmaleimide vii | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40274364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。